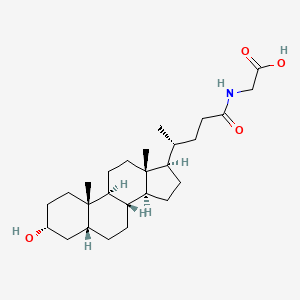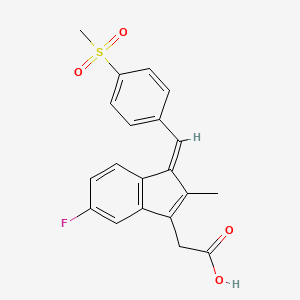
Glykolithocholic acid
Übersicht
Beschreibung
Lithocholylglycine, also known as glycolithocholic acid, is a glycine-conjugated secondary bile acid. It is an endogenous metabolite formed in the human intestine by bacterial 7α-dehydroxylation of chenodeoxycholic acid. This compound plays a significant role in the diagnosis of various liver and gastrointestinal diseases, including ulcerative colitis, non-alcoholic steatohepatitis, and primary sclerosing cholangitis .
Wissenschaftliche Forschungsanwendungen
Lithocholylglycin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Standard in der Analyse von Gallensäuren verwendet.
Biologie: Wird für seine Rolle im Stoffwechsel von Gallensäuren und seine Auswirkungen auf die Darmmikrobiota untersucht.
Medizin: Wird zur Diagnose und Untersuchung von Leber- und Magen-Darm-Erkrankungen verwendet, wie z. B. Colitis ulcerosa, nicht-alkoholische Fettleberhepatitis und primär sklerosierende Cholangitis .
Industrie: Wird bei der Herstellung von Diagnostika-Kits und Forschungsreagenzien eingesetzt.
5. Wirkmechanismus
Lithocholylglycin übt seine Wirkung aus, indem es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert:
Wirkmechanismus
Target of Action
Glycolithocholic acid primarily targets the liver and gut microbiota . It is increased in the livers of mice that are fed diets supplemented with ursodeoxycholic acid . The compound also interacts with various enzymes and receptors in the liver and gut, playing a crucial role in metabolic regulation .
Mode of Action
Glycolithocholic acid interacts with its targets, leading to various changes. For instance, it is involved in the regulation of gut microbiota and intestinal barrier . It also interacts with relevant nuclear receptors (VDR, PXR) and G protein-coupled receptor five in related diseases .
Biochemical Pathways
Glycolithocholic acid affects several biochemical pathways. It is involved in the metabolism of bile acids and bile acid receptors . It also influences the sulfate bile acids in germ-free and conventional mice . Moreover, it plays a role in phenylalanine and tyrosine metabolism .
Pharmacokinetics
The pharmacokinetics of Glycolithocholic acid involves its absorption, distribution, metabolism, and excretion (ADME). It undergoes enterohepatic circulation along with other bile acids . The compound is also involved in the detoxification pathway in the mouse liver, where SULT2A1-catalyzed lithocholic acid sulfation is a predominant pathway .
Result of Action
The action of Glycolithocholic acid leads to various molecular and cellular effects. It can be used to diagnose ulcerative colitis (UC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) . Moreover, it has been found that serum glycolithocholic acid levels increase with age in children .
Action Environment
The action, efficacy, and stability of Glycolithocholic acid are influenced by various environmental factors. For instance, its levels are increased in the livers of mice that are fed diets supplemented with ursodeoxycholic acid . Moreover, its levels are decreased in lean mice treated with obestatin .
Biochemische Analyse
Biochemical Properties
Glycolithocholic acid interacts with various enzymes, proteins, and other biomolecules. It is the glycine conjugate of lithocholic acid . The nature of these interactions is complex and multifaceted, contributing to the compound’s role in biochemical reactions.
Cellular Effects
Glycolithocholic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Glycolithocholic acid has been used to diagnose ulcerative colitis (UC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) .
Molecular Mechanism
The mechanism of action of Glycolithocholic acid is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Glycolithocholic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Glycolithocholic acid is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Lithocholylglycin kann aus Lithocholsäure und Glycinmethylester synthetisiert werden. Die Synthese beinhaltet die Konjugation von Lithocholsäure mit Glycinmethylester, gefolgt von der Reinigung durch präparative Dünnschichtchromatographie und Verseifung .
Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für Lithocholylglycin nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Laborherstellungsverfahren, die für den industriellen Einsatz skaliert werden. Das Verfahren beinhaltet die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Identifizierung und relativen Quantifizierung konjugierter Gallensäuren in biologischen Flüssigkeiten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Lithocholylglycin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung in Sulfolithocholylglycin.
Reduktion: Reduktion der Ketogruppe zu einer Hydroxylgruppe.
Substitution: Bildung verschiedener Konjugate mit anderen Aminosäuren oder Taurin
Häufige Reagenzien und Bedingungen:
Oxidation: Sulfatierung unter Verwendung von Carbodiimid-Verfahren.
Reduktion: Katalytische Hydrierung.
Substitution: Verwendung von Glycin oder Taurin in Gegenwart von aktivierenden Agenzien
Hauptprodukte:
Sulfolithocholylglycin: Entsteht durch Sulfatierung.
Lithocholyltaurin: Entsteht durch Substitution mit Taurin
Vergleich Mit ähnlichen Verbindungen
Lithocholylglycin ist unter den Gallensäuren aufgrund seiner Glycin-Konjugation einzigartig. Ähnliche Verbindungen sind:
Lithocholsäure: Die Stammverbindung, die nicht mit Glycin konjugiert ist.
Lithocholyltaurin: Eine Taurin-konjugierte Form von Lithocholsäure.
Chenodesoxycholsäure: Ein Vorläufer bei der Synthese von Lithocholylglycin .
Lithocholylglycin zeichnet sich durch seine spezifischen diagnostischen Anwendungen und seine Rolle im Stoffwechsel von Gallensäuren aus, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis macht.
Eigenschaften
IUPAC Name |
2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSQTYHEGZTYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398978, DTXSID70861983 | |
| Record name | Glycolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Hydroxy-24-oxocholan-24-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79252-50-9 | |
| Record name | Glycolithocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of GLCA?
A1: The molecular formula of GLCA is C26H43NO4, and its molecular weight is 433.6 g/mol.
Q2: Is there spectroscopic data available for GLCA?
A2: Yes, spectroscopic data, such as infrared (IR) spectra, has been used to characterize GLCA. Characteristic peaks include those for hydroxyl groups (broad peak around 3350 cm-1) and carbonyl groups (peak around 1600 cm-1). []
Q3: How is GLCA metabolized in the body?
A3: GLCA is further metabolized by bacteria in the intestine. It can be sulfated to form glycolithocholic acid 3-sulfate, which is more water-soluble and readily excreted. [, , , ]
Q4: Does GLCA interact with any receptors?
A4: While GLCA itself might not directly interact strongly with known bile acid receptors, its metabolism can influence the activation of receptors like FXR and TGR5, impacting various physiological processes. [, ]
Q5: What is the role of GLCA in cholestasis?
A5: Studies have shown that sulfated GLCA (SGLC) can induce cholestasis in animal models, particularly when the bile acid pool is depleted. This cholestatic effect may be related to its interaction with calcium in the biliary tree. [, ]
Q6: Does GLCA have any impact on lipid metabolism?
A6: Research suggests that interventions influencing bile acid metabolism, including GLCA, may impact lipid metabolism. For example, milk polar lipid supplementation has been shown to alter the postprandial bile acid composition, including decreasing the relative abundance of GLCA. []
Q7: Is GLCA associated with inflammatory bowel disease (IBD)?
A7: Altered fecal bile acid profiles, including GLCA, have been observed in patients with IBD, particularly ulcerative colitis. These changes correlate with gut microbiota composition and inflammatory responses. [, ]
Q8: What analytical methods are used to study GLCA?
A8: Various analytical techniques are employed to characterize and quantify GLCA, including:* Thin-layer chromatography (TLC): TLC is used to separate GLCA from other bile acids, with various solvent systems and stationary phases available. [, , , ]* High-performance liquid chromatography (HPLC): HPLC coupled with mass spectrometry (MS) provides sensitive and specific quantification of GLCA in biological samples. [, , , ]* Gas-liquid chromatography (GC): GC-MS is another method for quantifying GLCA, particularly after derivatization to enhance volatility. []
Q9: How is the accuracy of these analytical methods ensured?
A9: Analytical method validation is crucial for ensuring accurate and reliable results. Validation parameters include linearity, sensitivity, recovery, matrix effects, precision, and specificity. [, ]
Q10: What is the historical context of GLCA research?
A10: Research on bile acid metabolism, including GLCA, has been ongoing for several decades, driven by their roles in lipid digestion and their implication in liver diseases. Early studies focused on characterizing bile acid profiles using techniques like TLC and GC-MS. With advancements in analytical technologies like HPLC-MS, more detailed analyses of bile acid metabolism, including specific isomers and conjugates like GLCA, have become possible. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)




![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)



![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)
